Bruceine E
Overview
Description
Molecular Structure Analysis
The molecular structure of Bruceine E includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Bruceine E molecule contains a total of 61 bond(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of Bruceine E include its molecular weight of 412.43 and its chemical formula of C20H28O9 .Scientific Research Applications
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Anti-Malarial Research
- Brucea javanica is traditionally used in Chinese medicine for the treatment of malaria .
- The methods of application typically involve the use of Brucea javanica oil in clinical settings .
- The outcomes of these treatments have demonstrated effectiveness, but the research is primarily limited to observational studies .
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Treatment of Intestinal Inflammation and Diarrhea
- Brucea javanica is traditionally used in Chinese medicine for the treatment of intestinal inflammation and diarrhea .
- The methods of application typically involve the use of Brucea javanica oil in clinical settings .
- The outcomes of these treatments have demonstrated effectiveness, but the research is primarily limited to observational studies .
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Treatment of Warts and Corns
- Brucea javanica is traditionally used in Chinese medicine for the treatment of warts and corns .
- The methods of application typically involve the topical application of Brucea javanica oil .
- The outcomes of these treatments have demonstrated effectiveness, but the research is primarily limited to observational studies .
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Treatment of Epithelial Ovarian Cancer
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Anti-Bacterial Research
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Treatment of Dysentery
- Brucea javanica is traditionally used in Chinese medicine for the treatment of dysentery .
- The methods of application typically involve the use of Brucea javanica oil in clinical settings .
- The outcomes of these treatments have demonstrated effectiveness, but the research is primarily limited to observational studies .
-
Treatment of Hemorrhoids and Ulcers
- Brucea javanica is traditionally used in Chinese medicine for the treatment of hemorrhoids and ulcers .
- The methods of application typically involve the use of Brucea javanica oil in clinical settings .
- The outcomes of these treatments have demonstrated effectiveness, but the research is primarily limited to observational studies .
-
Treatment of Hyperkeratosis
- Brucea javanica is traditionally used in Chinese medicine for the treatment of hyperkeratosis .
- The methods of application typically involve the topical application of Brucea javanica oil .
- The outcomes of these treatments have demonstrated effectiveness, but the research is primarily limited to observational studies .
-
Treatment of Abdominal Pain
- Brucea javanica is traditionally used in Chinese medicine for the treatment of abdominal pain .
- The methods of application typically involve the use of Brucea javanica oil in clinical settings .
- The outcomes of these treatments have demonstrated effectiveness, but the research is primarily limited to observational studies .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Bruceine E . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXITHPYBBXZRG-QYUWQHSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bruceine E | |
CAS RN |
21586-90-3 | |
Record name | (1β,2α,11β,12α,15β)-13,20-Epoxy-1,2,11,12,14,15-hexahydroxypicras-3-en-16-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21586-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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